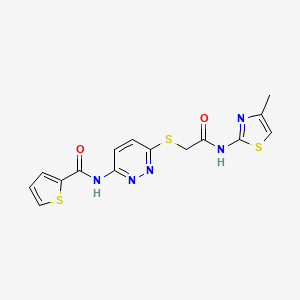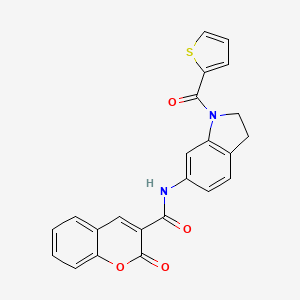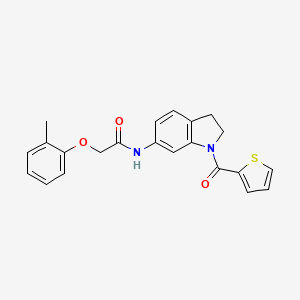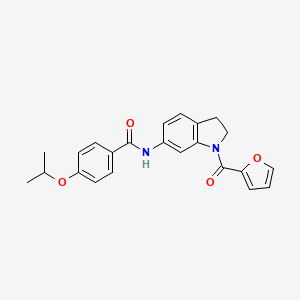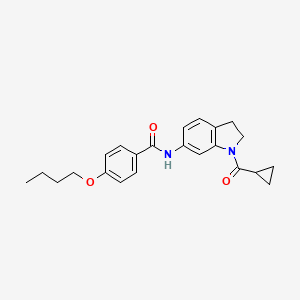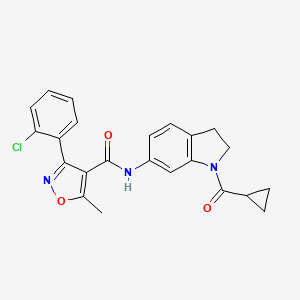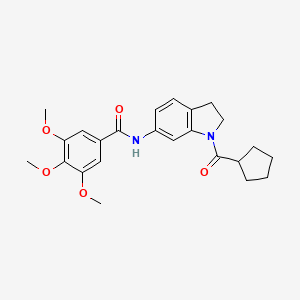
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structure, and the types of bonds and interactions between its atoms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product . The efficiency, yield, and environmental impact of the synthesis process are often important considerations .Molecular Structure Analysis
The molecular structure of a compound is determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques provide information about the positions of atoms in the molecule and the lengths and angles of chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound can participate in, including its reactivity, selectivity, and the conditions needed for the reactions .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity .Mecanismo De Acción
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and angiogenesis. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a crucial pathway for cancer cell survival and growth. Additionally, this compound has been found to inhibit the activity of the NF-κB pathway, which is a key pathway for inflammation and cancer development.
Biochemical and physiological effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. This compound has also been shown to inhibit cell proliferation and migration, which are crucial processes for cancer cell growth and metastasis. Furthermore, this compound has been shown to reduce inflammation, which is a key factor in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, this compound has been extensively studied for its biological activities, which makes it a valuable compound for drug development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in animal models and clinical trials. Additionally, this compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of this compound in these diseases. Finally, this compound has been shown to possess anti-angiogenic properties, which make it a potential candidate for the treatment of diseases such as macular degeneration and diabetic retinopathy. Further studies are needed to determine the efficacy of this compound in these diseases.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-angiogenic properties. The compound has several advantages for lab experiments, including its stability and biological activities. Further studies are needed to determine the safety and efficacy of this compound in various diseases and to explore its potential as a drug candidate.
Aplicaciones Científicas De Investigación
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to inhibit the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-29-20-12-17(13-21(30-2)22(20)31-3)23(27)25-18-9-8-15-10-11-26(19(15)14-18)24(28)16-6-4-5-7-16/h8-9,12-14,16H,4-7,10-11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPFCMQPIURAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B3202232.png)
![[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine](/img/structure/B3202235.png)
![2-[(3,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B3202242.png)
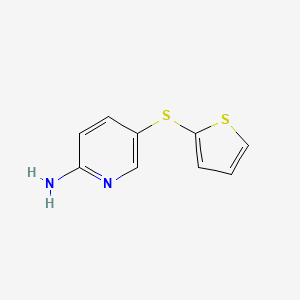
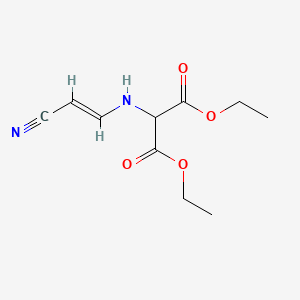
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B3202272.png)
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3202279.png)
